molecular formula C27H25N3O2 B2984736 (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 844862-27-7

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2984736
CAS No.: 844862-27-7
M. Wt: 423.516
InChI Key: VBKZEOGGILOGPU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a novel chemical entity designed for pharmaceutical and biological research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatility and wide array of pharmacological activities . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact effectively with the biopolymers of living systems, such as proteins, enzymes, and receptors . This interaction underpins their significant research value in exploring mechanisms related to various disease pathways. Although the specific applications of this compound are under investigation, benzimidazole-based structures are extensively documented in scientific literature for their potential as anticancer agents , antimicrobials , and inhibitors of key enzymatic processes. The strategic incorporation of a cinnamyl group and a pyrrolidin-2-one moiety in its structure is intended to modulate its physicochemical properties and enhance binding affinity for specific biological targets. Researchers may find this compound particularly valuable for probing new therapeutic targets in oncology, infectious diseases, and enzyme inhibition studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-32-23-15-13-22(14-16-23)30-19-21(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-20-8-3-2-4-9-20/h2-16,21H,17-19H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKZEOGGILOGPU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Pyrrolidinone Core : This heterocyclic structure is often associated with various pharmacological properties.
  • Benzimidazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Cinnamyl Group : This substituent may enhance the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, which include:

  • Antimicrobial Activity :
    • Compounds containing benzimidazole rings have shown significant antimicrobial properties against various pathogens. For instance, related compounds have demonstrated efficacy against Staphylococcus aureus and other bacteria .
  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The benzimidazole structure is particularly noted for its potential to inhibit tumor growth .
  • Neuroleptic Effects :
    • Similar compounds have been tested for neuroleptic activity, showing comparable effects to established neuroleptics like haloperidol . This suggests potential use in treating psychiatric disorders.

The mechanisms through which (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its biological effects can be hypothesized based on structural analogs:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in disease processes, similar to other benzimidazole derivatives.
  • DNA Interaction : Some benzimidazole compounds interact with DNA, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

CompoundActivityReference
4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanoneNeuroleptic activity
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesAntimicrobial activity
Copper complexes with benzimidazoleAntitumor activity

Computational Predictions

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) software can be employed to predict the biological activity spectrum of (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one based on its structural features. These predictions can guide further experimental validation.

Scientific Research Applications

The compound (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with a pyrrolidinone core, a benzimidazole moiety, and a methoxyphenyl substituent. The presence of a cinnamyl group contributes to its structural diversity and potential biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen in its structure, which is often associated with various pharmacological properties.

Potential Applications

  • Scientific Research This compound is a versatile material used in scientific research.
  • Biological Activities Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The biological activity spectrum can be predicted using computational methods like the PASS (Prediction of Activity Spectra for Substances) software, which analyzes structure-activity relationships based on known data from similar compounds.
  • Interaction Studies Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies might include:
    • Ligand-protein binding assays to determine binding affinity and specificity.
    • Cellular uptake and distribution studies to assess how the compound is absorbed and localized within cells.
    • Metabolic stability assays to evaluate its breakdown and clearance.

Synthesis

The synthesis of (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can involve multi-step organic synthesis techniques. General methods may include:

  • Formation of the Benzimidazole Moiety This typically involves the condensation of an aromatic 1,2-diamine with an aldehyde or carboxylic acid derivative.
  • Construction of the Pyrrolidinone Ring This can be achieved through various cyclization reactions, such as the intramolecular cyclization of a suitable amino acid derivative.
  • Introduction of the Cinnamyl Group This can be introduced via alkylation or acylation reactions using cinnamyl halides or related reagents.
  • Attachment of the Methoxyphenyl Substituent This can be achieved through etherification or Suzuki-Miyaura coupling reactions.

Structural Similarities

Several compounds share structural similarities with (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one:

  • (E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol
  • 1-cinnamyl-2-((Z)-styryl)-1H-benzo[d]imidazole

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include substitutions on the benzimidazole nitrogen, the aryl group on the pyrrolidin-2-one ring, and additional heterocyclic moieties.

Compound Name Substituents on Benzimidazole Aryl Group on Pyrrolidin-2-one Additional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
(E)-4-(1-Cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Cinnamyl (E) 4-Methoxyphenyl None Not reported Not reported Not reported N/A
5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one None (free NH) 4-(Naphthalen-2-yl)thiazol-2-yl 5-Phenyl 486.59 235–237 Antibacterial, antifungal
21a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one None (free NH) 2-Hydroxyphenyl None 305.32 214–215 Not reported
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 5-Fluoro 3,5-Dichloro-2-hydroxyphenyl None 394.21 231–232 High cytotoxicity (A549 cells)
(R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4da) None 4-Methoxyphenyl 4-Nitrophenylsulfonyl 372.37 Not reported Not reported (synthetic focus)
1-(4-Fluorophenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-Phenoxyethyl 4-Fluorophenyl None 445.90 Not reported Not reported

Physical and Spectral Properties

  • NMR Signatures :
    • Benzimidazole NH protons resonate at δ ~10.8 ppm (1H NMR) .
    • The pyrrolidin-2-one carbonyl (C=O) appears at δ ~170 ppm (13C NMR) .
  • IR Peaks :
    • Stretching vibrations for C=O (pyrrolidin-2-one) at ~1728 cm⁻¹ and C=N (benzimidazole) at ~1682 cm⁻¹ .

Discussion

  • Substituent Effects :
    • Electron-donating groups (e.g., 4-methoxyphenyl) may enhance solubility but reduce electrophilic interactions critical for cytotoxicity.
    • Bulky groups like cinnamyl or naphthalenyl-thiazolyl could improve lipophilicity and membrane permeability.
  • Biological Implications : The absence of a thiazolyl or sulfonyl group in the target compound may limit its antimicrobial activity compared to and derivatives.

Q & A

Q. Q1. What are the key steps in synthesizing (E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, and how is its structure confirmed?

Answer:

  • Synthesis : The compound is synthesized via multi-step reactions, including condensation of benzoimidazole precursors with cinnamyl groups and subsequent cyclization to form the pyrrolidin-2-one ring. Solvents like DMF or THF and catalysts such as Pd(PPh₃)₄ are often used for cross-coupling reactions .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 456.2) .
    • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 68.2%, H: 5.1%, N: 12.3%) .

Advanced Synthetic Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity of this compound?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions, while THF is preferred for Grignard additions .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for cinnamyl group attachment .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers. Recrystallization in ethanol removes impurities .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the antimicrobial or pharmacological activity of this compound?

Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines). Zones of inhibition are measured via agar diffusion .
  • Enzyme Inhibition : Kinase or protease inhibition is assessed via fluorometric assays (e.g., ATPase activity using malachite green) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) determine IC₅₀ values, with positive controls like doxorubicin .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:

  • Cinnamyl Group : The (E)-configuration enhances π-π stacking with target proteins, improving binding affinity compared to (Z)-isomers .
  • 4-Methoxyphenyl : Electron-donating groups increase metabolic stability by reducing oxidative degradation .
  • Pyrrolidin-2-one : Rigidity from the lactam ring improves selectivity for enzymes like cyclooxygenase-2 (COX-2) .

Stability and Degradation Analysis

Q. Q5. How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Degradation products are analyzed via HPLC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (e.g., >200°C indicates suitability for long-term storage) .

Handling Data Contradictions

Q. Q6. How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Replicate Experiments : Ensure ≥3 independent replicates to assess variability .
  • Assay Validation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers. Report p-values and confidence intervals .

Computational Modeling Applications

Q. Q7. How can molecular docking predict the compound’s interaction with target proteins?

Answer:

  • Protein Preparation : Retrieve crystal structures (PDB: e.g., 1XYZ) and optimize via energy minimization (AMBER force field) .
  • Docking Software : Use AutoDock Vina to simulate ligand-protein interactions. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Lys123, Asp189) .

Advanced Analytical Characterization

Q. Q8. What advanced techniques resolve stereochemical or polymorphic ambiguities?

Answer:

  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration and packing motifs (e.g., CCDC deposition number) .
  • Solid-State NMR : Distinguishes polymorphs via ¹³C chemical shift differences (e.g., δ 170 ppm for lactam carbonyl) .

Environmental Impact Assessment

Q. Q9. How is the compound’s environmental fate evaluated in ecotoxicology studies?

Answer:

  • Biodegradation : OECD 301D tests measure % degradation over 28 days in activated sludge .
  • Aquatic Toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) assays .

Scaling-Up Challenges

Q. Q10. What critical factors must be addressed during scale-up from lab to pilot plant?

Answer:

  • Exotherm Management : Use jacketed reactors with controlled cooling to prevent runaway reactions during cinnamylation .
  • Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.